molecular formula C21H27BrN2O2 B14268644 (E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene CAS No. 149474-78-2

(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene

Cat. No.: B14268644
CAS No.: 149474-78-2
M. Wt: 419.4 g/mol
InChI Key: UAOJYTSEYRNKFO-UHFFFAOYSA-N
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Description

(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene is a synthetic organic compound that belongs to the class of diazene derivatives. This compound is characterized by the presence of a bromooctyl group attached to a phenyl ring, which is further connected to a methoxyphenyl group through a diazene linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene typically involves a multi-step process. One common method includes the following steps:

    Etherification: The reaction of 8-bromooctyl bromide with 4-hydroxyphenyl to form 4-[(8-bromooctyl)oxy]phenyl.

    Diazotization: The conversion of 4-methoxyaniline to its diazonium salt using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt is then coupled with 4-[(8-bromooctyl)oxy]phenyl to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazene linkage to an amine group.

    Substitution: The bromine atom in the bromooctyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiol compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenolic oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or thiol-substituted products.

Scientific Research Applications

(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene involves its interaction with specific molecular targets. The bromooctyl group can facilitate the compound’s binding to hydrophobic pockets in proteins, while the diazene linkage may participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-{4-[(8-Chlorooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene
  • (E)-1-{4-[(8-Fluorooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene
  • (E)-1-{4-[(8-Iodooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene

Uniqueness

The presence of the bromine atom in (E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.

Properties

CAS No.

149474-78-2

Molecular Formula

C21H27BrN2O2

Molecular Weight

419.4 g/mol

IUPAC Name

[4-(8-bromooctoxy)phenyl]-(4-methoxyphenyl)diazene

InChI

InChI=1S/C21H27BrN2O2/c1-25-20-12-8-18(9-13-20)23-24-19-10-14-21(15-11-19)26-17-7-5-3-2-4-6-16-22/h8-15H,2-7,16-17H2,1H3

InChI Key

UAOJYTSEYRNKFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCBr

Origin of Product

United States

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